molecular formula C9H16O2 B13979622 6,6-Dimethyl-2,5-heptanedione CAS No. 38453-95-1

6,6-Dimethyl-2,5-heptanedione

Cat. No.: B13979622
CAS No.: 38453-95-1
M. Wt: 156.22 g/mol
InChI Key: KRCCFFMBFMLRNS-UHFFFAOYSA-N
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Description

6,6-Dimethyl-2,5-heptanedione is an organic compound with the molecular formula C9H16O2 It is a β-diketone, characterized by the presence of two ketone groups separated by a single carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Dimethyl-2,5-heptanedione typically involves the reaction of 5-nitroheptan-2-one with methanolic sodium methoxide, followed by ozonolysis. The reaction conditions include:

    Reactants: 5-nitroheptan-2-one, methanolic sodium methoxide, ozone, and dimethyl sulfide.

    Conditions: The reaction is carried out in a three-necked flask equipped with a mechanical stirrer, addition funnel, and condenser.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 6,6-Dimethyl-2,5-heptanedione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the diketone groups to alcohols.

    Substitution: The compound can undergo substitution reactions, particularly at the α-carbon positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Conditions for substitution reactions vary depending on the desired product but often involve strong bases or acids.

Major Products:

    Oxidation: Carboxylic acids or esters.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reactants used.

Mechanism of Action

The mechanism of action of 6,6-Dimethyl-2,5-heptanedione involves its ability to undergo keto-enol tautomerism, which affects its reactivity and interaction with other molecules. The compound can switch between high and low conductivity states, making it useful in molecular electronics . The molecular targets and pathways involved in its biological activities are still under investigation.

Comparison with Similar Compounds

Properties

CAS No.

38453-95-1

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

6,6-dimethylheptane-2,5-dione

InChI

InChI=1S/C9H16O2/c1-7(10)5-6-8(11)9(2,3)4/h5-6H2,1-4H3

InChI Key

KRCCFFMBFMLRNS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC(=O)C(C)(C)C

Origin of Product

United States

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